![molecular formula C6H5N3S B8696416 Imidazo[1,2-b]pyridazine-6(5H)-thione CAS No. 122322-14-9](/img/structure/B8696416.png)
Imidazo[1,2-b]pyridazine-6(5H)-thione
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Description
Imidazo[1,2-b]pyridazine-6(5H)-thione is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Research
One of the prominent applications of imidazo[1,2-b]pyridazine-6(5H)-thione derivatives is in the field of neurodegenerative diseases. A study synthesized various derivatives to evaluate their binding affinities to amyloid plaques associated with Alzheimer's disease. The compound 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibited a high binding affinity (K_i = 11.0 nM), suggesting its potential as a radiotracer for positron emission tomography imaging of amyloid plaques . This application is significant as early detection of amyloid plaques can facilitate timely intervention in Alzheimer's disease.
Anti-inflammatory and Anticancer Activities
Imidazo[1,2-b]pyridazine derivatives have also shown promise as inhibitors of IκB kinase beta (IKKβ), which plays a crucial role in the inflammatory response and cancer progression. Enhanced potency was achieved through modifications that improved molecular permeability and affinity for IKKβ. These compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNFα) production in animal models, indicating their potential utility in treating inflammatory diseases and cancers .
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure for developing kinase inhibitors. Research has highlighted its effectiveness against various eukaryotic kinases, including those from parasites like Plasmodium falciparum and Leishmania. For instance, certain derivatives exhibited IC50 values as low as 32 nM against PfCLK1, showcasing their selectivity and potency . This aspect is particularly relevant for developing targeted therapies for parasitic infections.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of imidazo[1,2-b]pyridazine derivatives. Compounds synthesized from this scaffold were tested against several pathogenic bacteria and fungi. Notably, some derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with structure-activity relationships indicating that electron-withdrawing groups on the aromatic ring enhance activity against these pathogens .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives is crucial for optimizing their therapeutic efficacy. Research indicates that modifications at specific positions on the ring can significantly alter biological activity and pharmacokinetic properties. For example, substituents at the 6-position have been shown to influence binding affinity to target proteins and overall biological activity, guiding future design efforts in medicinal chemistry .
Summary Table of Applications
Application Area | Key Findings |
---|---|
Neurodegenerative Diseases | High binding affinity to amyloid plaques; potential for PET imaging |
Anti-inflammatory/Cancer | Potent IKKβ inhibitors; reduced TNFα production in vivo |
Kinase Inhibition | Effective against Plasmodium kinases; selective inhibitors |
Antimicrobial Properties | Significant antibacterial activity against S. aureus and E. coli |
Structure-Activity Relationships | Modifications at specific positions enhance biological activity |
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSCZYDTOXDFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560111 |
Source
|
Record name | Imidazo[1,2-b]pyridazine-6(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122322-14-9 |
Source
|
Record name | Imidazo[1,2-b]pyridazine-6(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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